2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI)
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Overview
Description
2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI) is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI) can be achieved through palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI) undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form epoxides.
Reduction: Reduction reactions to modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include m-chloroperoxybenzoic acid (MCPBA) for oxidation and various electrophilic reagents for substitution reactions .
Major Products
The major products formed from these reactions include epoxides and polyfunctionalized bicyclic systems, which can be further utilized in various chemical syntheses .
Scientific Research Applications
2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: A similar bicyclic compound with a different ring structure, known for its biological activities.
2-Azabicyclo[2.2.1]hept-5-en-3-one: Another related compound used in the synthesis of carbocyclic nucleosides.
Uniqueness
2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI) stands out due to its specific functional groups and potential for further functionalization, making it a versatile compound in various chemical and biological applications .
Properties
Molecular Formula |
C9H13NO5 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
(5,6-dihydroxy-3-oxo-2-azabicyclo[2.2.1]heptan-2-yl)methyl acetate |
InChI |
InChI=1S/C9H13NO5/c1-4(11)15-3-10-6-2-5(9(10)14)7(12)8(6)13/h5-8,12-13H,2-3H2,1H3 |
InChI Key |
SMUHUOYMBLKKGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCN1C2CC(C1=O)C(C2O)O |
Origin of Product |
United States |
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